Functional Essentiality: Complete Inactivity of Unmodified CD4(81-92) vs. Potent Inhibition by the Benzylated Derivative
The target compound [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) demonstrates a fundamental activity switch compared to its unmodified parent. While the underivatized CD4(81-92) peptide is completely inactive in all antiviral assays, the target compound inhibits HIV-1-induced cell fusion completely at 25 µM . This binary functional difference underscores that the Cys84 and Glu85 benzyl groups are not ancillary modifications but essential pharmacophores for blocking CD4-gp120 binding [1].
| Evidence Dimension | HIV-1-induced cell fusion (syncytium formation) inhibition |
|---|---|
| Target Compound Data | Complete inhibition at 25 µM |
| Comparator Or Baseline | Unmodified CD4(81-92) peptide (TYICEVEDQKEE) |
| Quantified Difference | No measurable activity for unmodified peptide vs. complete inhibition at 25 µM for target compound |
| Conditions | In vitro HIV-1-induced syncytium formation assay using CD4+ cells |
Why This Matters
The absolute requirement for benzyl derivatization means that unmodified CD4 peptides cannot serve as functional substitutes, ensuring researchers purchase the correct, active compound for antiviral studies.
- [1] Rausch, D.M. et al. CD4(81-92)-based peptide derivatives. Structural requirements for blockade of HIV infection, blockade of HIV-induced syncytium formation, and virostatic activity in vitro. Biochem Pharmacol. 1992, 43(8), 1785-1796. View Source
